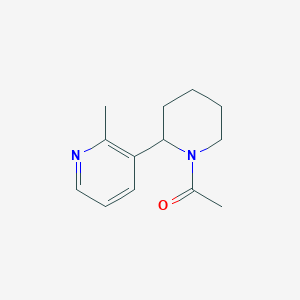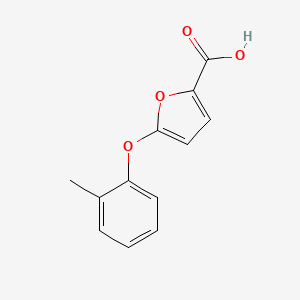![molecular formula C15H31N3O2 B11816202 [(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)
[(N'-dodecylcarbamimidoyl)amino] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C15H33N3O2 . It is a cationic surfactant and is widely used for its antimicrobial properties. This compound is commonly utilized in various industries, including agriculture, pharmaceuticals, and personal care products, due to its effectiveness in controlling microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, dodecyl-, monoacetate typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic catalysts such as hydrochloric acid can be used to facilitate the reaction.
Solvents: Common solvents include water or alcohols to dissolve the reactants and products
Industrial Production Methods: In industrial settings, the production of guanidine, dodecyl-, monoacetate is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves:
Continuous Stirring: To ensure uniform mixing of reactants.
Controlled pH: Maintaining an acidic environment to promote the reaction.
Purification: The final product is purified through filtration and crystallization to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions: Guanidine, dodecyl-, monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in substitution reactions where the guanidine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine
Major Products:
Oxidation Products: Oxides of guanidine.
Reduction Products: Dodecylamine.
Substitution Products: Halogenated derivatives
Scientific Research Applications
Guanidine, dodecyl-, monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving antimicrobial activity and cell membrane interactions.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Utilized in water treatment, coatings, and metalworking fluids for its biocidal properties
Mechanism of Action
The antimicrobial action of guanidine, dodecyl-, monoacetate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the cationic nature of the compound, which allows it to bind to negatively charged components of the cell membrane .
Comparison with Similar Compounds
- Dodecylguanidine hydrochloride
- Dodecylguanidine carbonate
- Dodecylguanidine phosphate
Comparison: Guanidine, dodecyl-, monoacetate is unique due to its acetate group, which enhances its solubility in water compared to other dodecylguanidine derivatives. This increased solubility makes it more effective in aqueous applications, such as water treatment and personal care products. Additionally, the acetate group provides a milder antimicrobial action, making it suitable for use in formulations where less aggressive biocidal activity is desired .
Properties
Molecular Formula |
C15H31N3O2 |
|---|---|
Molecular Weight |
285.43 g/mol |
IUPAC Name |
[(N'-dodecylcarbamimidoyl)amino] acetate |
InChI |
InChI=1S/C15H31N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(16)18-20-14(2)19/h3-13H2,1-2H3,(H3,16,17,18) |
InChI Key |
AXWDTRISTQYMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)


![2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B11816156.png)
![2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)


![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)

![2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)

